Methyl 4-(3-oxopropyl)benzoate

説明

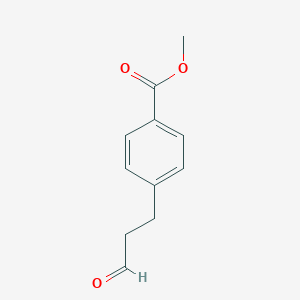

Structure

3D Structure

特性

IUPAC Name |

methyl 4-(3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOLXRZUEFVVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435616 | |

| Record name | Methyl 4-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-81-5 | |

| Record name | Methyl 4-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 4-(3-oxopropyl)benzoate

Abstract: Methyl 4-(3-oxopropyl)benzoate is a bifunctional organic compound of significant interest as a building block in the synthesis of pharmaceuticals and other complex molecules. Its structure, incorporating both a methyl ester and an aldehyde functional group, allows for a wide range of subsequent chemical transformations. This guide provides an in-depth, field-proven protocol for the synthesis of this compound via the selective oxidation of Methyl 4-(3-hydroxypropyl)benzoate. It further details the comprehensive characterization of the target molecule using modern analytical techniques, ensuring a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Strategic Approach

This compound, also known as 3-(4-Methoxycarbonylphenyl)propanal, is a valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for nucleophilic additions, reductive aminations, and Wittig reactions, while the methyl ester can be hydrolyzed or converted to an amide. The strategic selection of a synthetic route is paramount and must consider factors such as starting material availability, reaction efficiency, and scalability.

While several synthetic pathways exist, including Heck coupling reactions[1][2][3][4][5] or ozonolysis of allylic precursors, this guide focuses on the selective oxidation of a primary alcohol. This approach is often favored for its high chemoselectivity and relatively mild reaction conditions, avoiding the use of heavy metal catalysts that can complicate purification. The chosen precursor, Methyl 4-(3-hydroxypropyl)benzoate, is commercially available or can be readily synthesized.

Synthesis Methodology: Selective Oxidation

The core of this synthesis is the conversion of the primary alcohol in Methyl 4-(3-hydroxypropyl)benzoate to an aldehyde. Over-oxidation to the carboxylic acid is a common side reaction that must be carefully controlled. Modern oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation due to their high selectivity for primary alcohols. This protocol will detail the use of PCC.

Causality of Experimental Choices:

-

Oxidant: PCC is chosen for its reliability in stopping the oxidation at the aldehyde stage for primary alcohols. It is less hygroscopic and easier to handle than other chromium-based reagents.

-

Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice. It is relatively inert, has a low boiling point for easy removal, and effectively solubilizes the starting material without reacting with the PCC.

-

Buffering Agent: Sodium acetate or Celite® is often added to buffer the reaction mixture, preventing the acidic byproducts from causing side reactions, such as acetal formation.

-

Temperature: The reaction is typically run at room temperature to ensure a reasonable reaction rate without promoting over-oxidation or decomposition.

Detailed Experimental Protocol

Materials:

-

Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq)[6]

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Celite® or anhydrous sodium acetate (equal weight to PCC)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar, PCC (1.5 eq), and an equal weight of Celite®. Add anhydrous DCM to form a slurry.

-

Substrate Addition: Dissolve Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC slurry at room temperature.

-

Reaction Monitoring: The reaction is exothermic. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) indicates reaction completion, typically within 2-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts and Celite®. Wash the silica plug thoroughly with additional diethyl ether.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization and Data Validation

Confirming the structure and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous proof of identity.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the target compound.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~9.8 (t, 1H, -CHO), 8.0 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.0 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-CHO) |

| ¹³C NMR | Chemical Shift (δ) | ~201 (-CHO), 166 (-COOCH₃), 144 (Ar-C), 130 (Ar-CH), 129 (Ar-C), 128 (Ar-CH), 52 (-OCH₃), 45 (-CH₂-CHO), 28 (-CH₂-Ar) |

| IR | Wavenumber (cm⁻¹) | ~2950 (C-H), ~2720 (Aldehyde C-H), ~1720 (Ester C=O), ~1695 (Aldehyde C=O), ~1610 (Aromatic C=C) |

| MS (EI) | m/z | 192.08 [M]⁺, 163 [M-CHO]⁺, 133 [M-COOCH₃]⁺ |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is predicted based on standard chemical shift tables and data for similar structures.[7][8]

Interpretation of Spectroscopic Data

-

¹H NMR: The most telling signal is the triplet at ~9.8 ppm, characteristic of an aldehyde proton. The downfield aromatic doublets at ~8.0 and ~7.3 ppm confirm the 1,4-disubstituted benzene ring. The singlet at ~3.9 ppm corresponds to the methyl ester protons. The two triplets around 3.0 and 2.8 ppm represent the two methylene groups of the propyl chain.

-

¹³C NMR: The presence of two carbonyl carbons is key: one around 201 ppm for the aldehyde and another around 166 ppm for the ester. The aromatic signals and the methyl ester carbon signal (~52 ppm) will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the functional groups. The presence of two distinct carbonyl (C=O) stretching bands (~1720 cm⁻¹ for the ester and ~1695 cm⁻¹ for the aldehyde) is expected. A characteristic, and often weak, aldehyde C-H stretch appears around 2720 cm⁻¹. The broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) should be completely absent.[8]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at an m/z of 192, corresponding to the molecular weight of C₁₁H₁₂O₃.[9] Common fragmentation patterns would include the loss of the formyl group (-CHO) or the carbomethoxy group (-COOCH₃).

Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process, providing a clear visual map from starting materials to the final, validated product.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. brainly.com [brainly.com]

- 9. This compound | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 4-(3-oxopropyl)benzoate" CAS number 113100-81-5

An In-depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate (CAS 113100-81-5): A Versatile Bifunctional Intermediate

Executive Summary

This compound, with CAS number 113100-81-5, is a bifunctional organic compound featuring both an aldehyde and a methyl ester moiety attached to a central benzene ring. This unique structural arrangement makes it a highly valuable, yet under-documented, intermediate for complex organic synthesis. Its two distinct reactive sites—the aldehyde's susceptibility to nucleophilic attack and the ester's potential for hydrolysis and amidation—allow for orthogonal chemical modifications. This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of its physicochemical properties, proposes a logical synthetic pathway, outlines its reactivity profile, details methods for its analytical characterization, and explores its potential applications as a versatile building block.

Core Physicochemical Properties and Identifiers

A thorough understanding of a compound begins with its fundamental properties. The data below has been aggregated from established chemical databases.

Table 1: Chemical Identifiers and Names

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 113100-81-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCC=O | [1][2] |

| InChIKey | RDOLXRZUEFVVQS-UHFFFAOYSA-N | [1] |

| Common Synonyms | 3-(4-Methoxycarbonylphenyl)propanal, 4-(3-Oxo-propyl)-benzoic acid methyl ester |[1] |

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 192.21 g/mol | [1][3] |

| Physical Form | Yellow to Brown Liquid | |

| Density | 1.105 g/cm³ | [3] |

| Boiling Point | 297.03 °C at 760 mmHg | [3] |

| Flash Point | 128.81 °C | [3] |

| Refractive Index | 1.514 | [3] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 4 |[1] |

Synthesis and Purification Strategy

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be devised from its corresponding alcohol precursor, Methyl 4-(3-hydroxypropyl)benzoate. The key transformation is the selective oxidation of a primary alcohol to an aldehyde, a cornerstone reaction in organic synthesis.

Causality of Method Selection

The primary challenge in this synthesis is preventing over-oxidation of the primary alcohol to a carboxylic acid. Therefore, mild and selective oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal choices as they are known to efficiently stop the oxidation at the aldehyde stage under anhydrous conditions. The workflow below illustrates this proposed pathway.

Caption: Proposed synthetic workflow for this compound.

Protocol: Selective Oxidation of Methyl 4-(3-hydroxypropyl)benzoate

This protocol is a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.

-

Reaction Setup:

-

In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add celite or silica gel (as an adsorbent for the chromium byproducts if using PCC) to the solution and stir to create a suspension.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

Slowly add Pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred suspension over 20-30 minutes. The causality here is to control the exothermic reaction and maintain selectivity.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

In-Process Monitoring (Self-Validation):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

The disappearance of the starting material spot and the appearance of a new, less polar product spot (visualized under UV light) indicates reaction completion.

-

-

Workup and Extraction:

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts and adsorbent.

-

Wash the silica plug thoroughly with additional diethyl ether.

-

Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a yellow to brown liquid.

-

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its two functional groups. This allows for selective transformations, making it a powerful scaffold in medicinal chemistry and materials science.

Sources

An In-Depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Methyl 4-(3-oxopropyl)benzoate, a bifunctional aromatic compound, has emerged as a versatile intermediate with significant potential in drug discovery and development. Its structure, featuring a methyl ester and an aldehyde-bearing propyl chain attached to a central benzene ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and burgeoning applications in the pharmaceutical sciences.

Chemical Identity and Structure

The unambiguous identification and structural elucidation of a chemical entity are foundational to its application in research and development.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also known by several synonyms, the most common of which is 3-(4-Methoxycarbonylphenyl)propanal .[1][2]

Chemical Structure

The structure of this compound consists of a central benzene ring substituted at the 1- and 4-positions. A methoxycarbonyl group (-COOCH₃) is attached at the 1-position, while a 3-oxopropyl group (-CH₂CH₂CHO) is at the 4-position.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| CAS Number | 113100-81-5 | [1][2][3] |

| Physical Form | Yellow to Brown Liquid | |

| Purity | ≥95% (typical) | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Solubility | Not explicitly found | |

| InChI Key | RDOLXRZUEFVVQS-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)C1=CC=C(C=C1)CCC=O | [1][2] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, leveraging well-established organometallic and oxidation reactions. A plausible and efficient synthetic route starts from commercially available methyl 4-bromobenzoate.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, involving a Heck reaction followed by a Wacker oxidation. This approach offers a reliable method to introduce the 3-oxopropyl side chain onto the aromatic ring.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: A Theoretical Approach

The following protocol is a theoretical guide based on established chemical transformations. Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Heck Reaction - Synthesis of Methyl 4-allylbenzoate

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[4][5][6]

-

Reactants and Reagents:

-

Methyl 4-bromobenzoate

-

Allyl alcohol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate, palladium(II) acetate, and triphenylphosphine.

-

Purge the flask with nitrogen for 10-15 minutes.

-

Add the anhydrous solvent, followed by allyl alcohol and the base.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the palladium catalyst and the salt byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-allylbenzoate.

-

Step 2: Wacker Oxidation - Synthesis of this compound

The Wacker oxidation is a classic method for the oxidation of terminal alkenes to methyl ketones, which in the case of allyl alcohols can lead to aldehydes.[7][8][9][10][11]

-

Reactants and Reagents:

-

Methyl 4-allylbenzoate

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Solvent system (e.g., DMF/water or acetonitrile/water)

-

Oxygen (from a balloon or bubbled through the solution)

-

-

Procedure:

-

In a round-bottom flask, dissolve methyl 4-allylbenzoate in the chosen solvent system.

-

Add palladium(II) chloride and copper(I) chloride to the solution.

-

Stir the mixture under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound.

-

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry, primarily due to its bifunctional nature which allows for sequential or orthogonal chemical modifications.[1][12][13][14]

Role as a Pharmaceutical Intermediate

The aldehyde and ester functionalities of this compound are key to its utility. The aldehyde can undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations, to introduce diverse substituents and build molecular complexity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for modification.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. For instance, related formylbenzoate derivatives, such as Methyl 4-formylbenzoate, are known intermediates in the synthesis of α-glucosidase inhibitors.[15] The 3-oxopropyl sidechain offers a flexible linker that can be exploited to position pharmacophores for optimal interaction with biological targets.

A Scaffold for Combinatorial Chemistry

The reactivity of its functional groups makes this compound an ideal scaffold for the generation of compound libraries for high-throughput screening. By systematically reacting the aldehyde and ester groups with a diverse set of reagents, a large number of structurally related compounds can be synthesized, increasing the probability of identifying hits against a particular biological target.

Conclusion

This compound is a chemical intermediate with significant, yet still developing, potential in the field of drug discovery. Its well-defined structure, accessible synthetic routes, and versatile reactivity make it a valuable tool for medicinal chemists. As the demand for novel and complex molecular architectures for challenging biological targets continues to grow, the importance of such adaptable building blocks is likely to increase. Further exploration of the synthetic utility and biological applications of derivatives of this compound is a promising avenue for future research in the quest for new and effective medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wang, Z., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2213. [Link]

-

Organic Reactions. (2014). Wacker Oxidation. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

ResearchGate. Reaction scheme for the hydroformylation of methyl... [Link]

-

ResearchGate. Scheme 4. Wacker oxidation. [Link]

-

Chemistry LibreTexts. Wacker Oxidation. [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

Schultz, M. J., & Sigman, M. S. (2011). Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. Organic letters, 13(20), 5592–5595. [Link]

-

Cornell, C., & Sigman, M. S. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. Inorganic chemistry, 55(21), 10839–10847. [Link]

-

PrepChem.com. Synthesis of STEP A: Methyl 4-(bromomethyl)-benzoate. [Link]

- Google Patents.

- Google Patents.

-

PubChem. Methods and compositions for the delivery of a therapeutic agent - Patent US-8809322-B2. [Link]

- Google Patents.

-

SciSpace. Hydroformylation reactions of the trans-Mo(CO)4(p-C5NH4SO3NA)2 complex in biphasic medium. [Link]

-

ResearchGate. A close-up look at the chemical space of commercially available building blocks for medicinal chemistry. [Link]

-

PubChem. Methyl 4-Formylbenzoate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MedChem Highlights - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

"Methyl 4-(3-oxopropyl)benzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 4-(3-oxopropyl)benzoate. It is designed to be a vital resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's structure, reactivity, and potential applications, with a particular focus on its role as a key intermediate in the synthesis of complex molecules. Detailed, field-proven experimental protocols for its synthesis and characterization are provided, underpinned by scientific principles and supported by authoritative references.

Introduction: The Versatile Aldehyde-Ester Building Block

This compound, a bifunctional organic molecule, possesses both an aldehyde and a methyl ester group. This unique combination makes it a highly valuable intermediate in multi-step organic synthesis. The presence of two distinct reactive sites allows for selective chemical transformations, enabling the construction of complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for various active pharmaceutical ingredients (APIs). The ability to introduce modifications at either the aldehyde or the ester functionality provides a strategic advantage in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and physicochemical data for this compound.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 113100-81-5 | [PubChem][1] |

| Molecular Formula | C₁₁H₁₂O₃ | [PubChem][1] |

| Molecular Weight | 192.21 g/mol | [PubChem][1] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCC=O | [PubChem][1] |

| InChI Key | RDOLXRZUEFVVQS-UHFFFAOYSA-N | [PubChem][1] |

Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid or an oil at room temperature. |

| Boiling Point | ~320-330 °C at 760 mmHg | Estimated based on the boiling point of similar compounds like methyl 4-(3-hydroxypropyl)benzoate (327 °C)[2]. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | Based on general principles of organic compound solubility. |

| Appearance | Colorless to pale yellow oil or solid. | General observation for similar organic compounds. |

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not widely published. The following are predicted key spectral features based on its chemical structure. These predictions are invaluable for reaction monitoring and product confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~9.8 ppm (t, 1H): Aldehydic proton, expected to be a triplet due to coupling with the adjacent CH₂ group.

-

δ ~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group.

-

δ ~7.3 ppm (d, 2H): Aromatic protons meta to the ester group.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons.

-

δ ~3.0 ppm (t, 2H): Methylene protons adjacent to the aromatic ring.

-

δ ~2.8 ppm (t, 2H): Methylene protons adjacent to the aldehyde group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~202 ppm: Aldehyde carbonyl carbon.

-

δ ~166 ppm: Ester carbonyl carbon.

-

δ ~145 ppm, ~130 ppm, ~129 ppm, ~128 ppm: Aromatic carbons.

-

δ ~52 ppm: Methyl ester carbon.

-

δ ~45 ppm, ~28 ppm: Propyl chain carbons.

-

-

IR (Infrared) Spectroscopy:

-

~1720 cm⁻¹: Strong C=O stretching vibration from the ester group.

-

~1700 cm⁻¹: Strong C=O stretching vibration from the aldehyde group.

-

~2820 and ~2720 cm⁻¹: Characteristic C-H stretching vibrations of the aldehyde.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and alkyl chain.

-

~1600 and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1280 and ~1100 cm⁻¹: C-O stretching vibrations of the ester group.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 192.0786.

-

Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 161), loss of the formyl group (-CHO, m/z = 163), and cleavage of the propyl chain.

-

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, Methyl 4-(3-hydroxypropyl)benzoate. This transformation is a cornerstone of organic synthesis, and various reagents can be employed to effect this change.

Synthetic Pathway: Oxidation of a Primary Alcohol

The choice of oxidizing agent is critical to ensure the selective conversion of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore preferred.

Caption: Synthetic route to this compound.

Commonly used oxidizing agents for this transformation include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their mildness and high efficiency in converting primary alcohols to aldehydes.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its two functional groups:

-

The Aldehyde Group: This is a versatile handle for a wide array of chemical transformations, including:

-

Nucleophilic Addition: Reacts with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

-

Wittig Reaction: Converts the aldehyde to an alkene.

-

Reductive Amination: Forms amines in the presence of an amine and a reducing agent.

-

Oxidation: Can be further oxidized to a carboxylic acid using stronger oxidizing agents.

-

Reduction: Can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

-

The Methyl Ester Group: This group is generally less reactive than the aldehyde but can undergo:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Exchange of the methyl group with other alkyl groups in the presence of an alcohol and a catalyst.

-

Amidation: Reaction with amines to form amides.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

The differential reactivity of the aldehyde and ester groups allows for selective transformations by careful choice of reagents and reaction conditions. For instance, the aldehyde can be selectively reduced in the presence of the ester using NaBH₄.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for the sequential or orthogonal introduction of different molecular fragments.

One notable application is its use as an intermediate in the synthesis of various biologically active compounds. For example, derivatives of this molecule can be elaborated into compounds with potential therapeutic activities. While specific, publicly disclosed examples directly citing this compound are limited, its structural motif is present in precursors to a range of pharmaceutical agents. The propyl chain can act as a linker to connect the aromatic ring to other pharmacophores, and the aldehyde and ester groups provide handles for further chemical modifications to optimize biological activity, solubility, and other pharmacokinetic properties. The methyl group, in a broader context of drug design, can influence the physicochemical and pharmacokinetic properties of a molecule.[3]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. These are based on standard laboratory procedures and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Oxidation

This protocol describes the oxidation of Methyl 4-(3-hydroxypropyl)benzoate using Pyridinium chlorochromate (PCC).

Caption: Workflow for the synthesis of this compound.

Materials:

-

Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate and hexanes for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-(3-hydroxypropyl)benzoate in anhydrous DCM.

-

Add PCC to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel, washing with additional DCM.

-

Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The purified product should be characterized by the spectroscopic methods outlined in Section 2.3 to confirm its identity and purity.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the SDS for structurally related compounds such as methyl benzoate[4][5] and other substituted benzaldehydes.

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic methods, reactivity, and potential applications. The detailed experimental protocols offer a practical starting point for its preparation and use in the laboratory. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe application in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Anichem. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols and aldehydes/carboxylic acids catalysed by aqueous HBr and H2O2". [Link]

-

CPAchem. Safety data sheet - Methyl benzoate. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate: Synonyms, Related Compounds, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of interest in synthetic chemistry. The document delineates its nomenclature, including IUPAC naming and a list of common synonyms. Key chemical and physical properties are tabulated for quick reference. Furthermore, this guide explores the landscape of structurally related compounds, such as isomers and derivatives, to provide a broader context for its chemical behavior and potential applications. A detailed, plausible synthetic protocol is presented, accompanied by a discussion on the underlying chemical principles and characterization techniques. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile chemical intermediate.

Chemical Identity and Nomenclature

This compound is a disubstituted benzene derivative containing both a methyl ester and a propanal functional group. This unique combination of functionalities makes it a valuable building block in organic synthesis.

Naming and Identifiers

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for exhaustive literature searches.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Source Identifier |

| 4-(3-OXO-PROPYL)-BENZOIC ACID METHYL ESTER | Depositor-Supplied[1] |

| 3-(4-Methoxycarbonylphenyl)propanal | Depositor-Supplied[1] |

| Benzoic acid, 4-(3-oxopropyl)-, methyl ester | Depositor-Supplied[1] |

| Methyl 4-formylethylbenzoate | Common Variant |

| MFCD07772921 | MDL Number[3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1][4][5] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCC=O | PubChem[1][2] |

| InChIKey | RDOLXRZUEFVVQS-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Expected to be an oil or low-melting solid | Inferred |

| Storage Temperature | 2-8°C | CHIRALEN[3] |

Structural Relatives and Analogs

The chemical landscape surrounding this compound includes isomers, precursors, and derivatives. Understanding these relationships provides insight into potential synthetic routes and alternative reagents.

Isomeric Forms

Positional isomers, where the oxopropyl group is at the ortho or meta position, exhibit different electronic and steric properties.

-

Methyl 2-(3-oxopropyl)benzoate : The ortho-isomer. A synthetic procedure for this compound is well-documented in Organic Syntheses, proceeding from methyl anthranilate.[6]

-

Methyl 3-(2-oxopropyl)benzoate : A meta-isomer with a ketone instead of an aldehyde, also known as 3-Methoxycarbonylphenylacetone.[7]

Precursors and Derivatives

-

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate : The unsaturated analog, featuring a conjugated system which influences its reactivity and spectroscopic properties.[8]

-

Methyl 4-(3-methoxy-3-oxopropyl)benzoate : A related compound where the side chain is a methyl ester, effectively a derivative of succinic acid.[9]

-

Methyl Benzoate : The parent ester without the side chain. It serves as a fundamental reference for spectroscopic and reactivity comparisons.[10][11][12]

The following diagram illustrates the structural relationships between this compound and its key relatives.

Caption: Structural relationships of this compound.

Synthesis and Experimental Protocol

Proposed Synthetic Pathway: Heck-Type Reaction

This pathway utilizes a palladium-catalyzed reaction between a diazonium salt derived from methyl 4-aminobenzoate and allyl alcohol.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and should be adapted and optimized under appropriate laboratory safety standards.

-

Reaction Setup : In a three-necked round-bottomed flask equipped with a magnetic stirrer and thermometer, combine methyl 4-aminobenzoate (1.0 equiv), acetonitrile, and a mixture of sulfuric acid (2.1 equiv) in water.

-

Catalyst and Reagent Addition : To the stirred suspension, add allyl alcohol (2.2 equiv) followed by a solution of palladium(II) chloride (0.006 equiv) in acetonitrile.

-

Diazotization : While stirring vigorously, add a solution of sodium nitrite (1.2 equiv) in water in one portion. An exothermic reaction is expected. Maintain the internal temperature below 40°C using an external water bath.

-

Reaction Monitoring : Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Washing : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by short-path vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the 7-8 ppm region), the methyl ester singlet (around 3.9 ppm), and the aliphatic protons of the oxopropyl chain, including a triplet for the aldehyde proton (around 9.8 ppm) and two methylene triplets.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and aldehyde (typically >165 ppm), four distinct aromatic carbon signals, the methoxy carbon (around 52 ppm), and two methylene carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong carbonyl stretching bands for the ester (around 1720 cm⁻¹) and the aldehyde (around 1730 cm⁻¹), as well as C-H stretches for the aromatic ring and the aldehyde proton (around 2720 and 2820 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum under electron ionization (EI) would show the molecular ion peak (m/z = 192.21). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the propyl side chain.

Applications and Research Interest

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for selective reactions at either the aldehyde or the ester group.

-

Pharmaceutical Synthesis : This compound and its isomers are valuable in the construction of pharmacologically active molecules. For instance, related structures are intermediates in the synthesis of the anti-asthmatic drug Montelukast.[13][14][15]

-

Fine Chemicals and Materials Science : The aldehyde functionality can be used in condensation reactions (e.g., Wittig, Knoevenagel) to build larger molecular scaffolds, while the ester can be hydrolyzed or converted to other functional groups.

Conclusion

This compound is a versatile chemical building block with significant potential in organic synthesis. This guide has provided a thorough examination of its identity, properties, and relationship to other key compounds. The outlined synthetic protocol offers a practical starting point for its preparation in a laboratory setting. As research in pharmaceuticals and materials continues to evolve, the demand for such well-defined, functionalized intermediates is expected to grow, underscoring the importance of a comprehensive understanding of their chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10104031, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53758591, Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. Retrieved from [Link].

-

Anichem (n.d.). This compound. Retrieved from [Link].

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link].

-

Pharmaffiliates (n.d.). 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link].

-

Human Metabolome Database (2022). Showing metabocard for Methyl benzoate (HMDB0033968). Retrieved from [Link].

-

Wikipedia (2023). Methyl benzoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20134188, Methyl 3-(2-oxopropyl)benzoate. Retrieved from [Link].

-

Organic Syntheses (n.d.). 2-(3-oxopropyl)benzoic acid methyl ester. Retrieved from [Link].

-

PrepChem.com (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link].

-

Palkem India (n.d.). CAS 149968-11-6 (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate. Retrieved from [Link].

Sources

- 1. This compound | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. chiralen.com [chiralen.com]

- 4. This compound - Anichem [anichemllc.com]

- 5. This compound [myskinrecipes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl 3-(2-oxopropyl)benzoate | C11H12O3 | CID 20134188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate | C11H10O3 | CID 53758591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 40912-11-6|Methyl 4-(3-methoxy-3-oxopropyl)benzoate|BLD Pharm [bldpharm.com]

- 10. hmdb.ca [hmdb.ca]

- 11. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 12. Methyl benzoate = 98 , FCC, FG 93-58-3 [sigmaaldrich.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 149968-11-6 CAS MSDS (METHYL 2-(3-{(E)-3-[2-(7-CHLORO-2-QUINOLYL)VINYL]PHENYL}-3-OXOPROPYL)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. CAS 149968-11-6 (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate supplier â Palkem India [palkem.ltd]

An In-Depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the efficiency of constructing complex molecular architectures is paramount. Success often hinges on the availability of versatile chemical building blocks—molecules that possess multiple, orthogonally reactive functional groups. Methyl 4-(3-oxopropyl)benzoate (CAS No. 113100-81-5) is a prime exemplar of such a strategic intermediate.[1][2] This compound features a methyl-ester-substituted aromatic ring and a terminal aliphatic aldehyde group. This bifunctional nature allows for sequential, controlled chemical modifications, making it an invaluable precursor for the synthesis of pharmacologically active agents and other high-value organic compounds. The aromatic ester provides a site for modifications such as hydrolysis followed by amide coupling, while the aldehyde is a versatile handle for C-C and C-N bond formation through reactions like reductive amination, Wittig olefination, and aldol condensations. This guide provides a comprehensive technical overview of its synthesis, properties, and applications for researchers, chemists, and drug development professionals.

Chemical & Physical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physical characteristics of this compound are summarized below.[1]

| Property | Value | Source |

| CAS Number | 113100-81-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-(4-Methoxycarbonylphenyl)propanal | PubChem[1] |

| Physical Form | Yellow to Brown Liquid | Sigma-Aldrich |

| Purity | Typically >95% | Anichem, Sigma-Aldrich[3] |

| InChIKey | RDOLXRZUEFVVQS-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCC=O | PubChem[1][2] |

Synthesis and Mechanistic Insights

While several synthetic routes can be envisioned, a robust and scalable approach to this compound involves a palladium-catalyzed Heck-type reaction. This strategy is favored for its high functional group tolerance, which is critical for preserving the integrity of both the methyl ester and the desired aldehyde functionality (or a precursor). A logical pathway begins with the coupling of an aryl halide with an unsaturated alcohol, followed by isomerization or oxidation.

A highly effective method is the palladium-catalyzed coupling of methyl 4-iodobenzoate with allyl alcohol. The initial Heck reaction product is an enol or its corresponding ketone, which subsequently isomerizes to the desired terminal aldehyde. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yield and selectivity. The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is essential for regenerating the active Pd(0) catalyst in the catalytic cycle.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a representative procedure for the synthesis of this compound. As a self-validating system, it includes in-process checks and concludes with analytical characterization to confirm product identity and purity.

Materials:

-

Methyl 4-iodobenzoate (1.0 equiv)

-

Allyl alcohol (2.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-iodobenzoate (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) species in the catalytic cycle is sensitive to oxidation.

-

Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile, followed by allyl alcohol (2.0 equiv) and triethylamine (2.5 equiv) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-iodobenzoate is consumed.

-

Workup - Quenching and Extraction: Cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes the triethylammonium iodide salt and any acidic impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel.[4] Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate). The choice of a gradient system is effective for separating the polar product from non-polar byproducts and residual starting materials.[4]

-

Final Product: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to obtain this compound as a purified liquid.

Analytical Characterization

To confirm the structural integrity of the synthesized product, a combination of spectroscopic methods is essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl ester protons (~3.9 ppm), aromatic protons in the 7-8 ppm region (two doublets, characteristic of a 1,4-disubstituted benzene ring), and aliphatic protons for the propyl chain, including a triplet for the aldehyde proton (~9.8 ppm).[5]

-

¹³C NMR Spectroscopy: The carbon spectrum should display signals for the ester carbonyl (~166 ppm), the aldehyde carbonyl (~200 ppm), aromatic carbons, the ester methyl carbon (~52 ppm), and the aliphatic carbons of the propyl chain.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information, with strong characteristic C=O stretching absorptions for the ester (~1720 cm⁻¹) and the aldehyde (~1730 cm⁻¹).[5]

-

Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 192.21.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The aldehyde group is a gateway to a multitude of chemical transformations, allowing for the facile introduction of new molecular complexity.

Key Synthetic Applications:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new secondary or tertiary amines, respectively. This is one of the most robust and widely used methods for C-N bond formation in drug discovery.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the conversion of the aldehyde into an alkene, providing a scaffold for further functionalization or for creating specific geometric isomers.

-

Aldol and Knoevenagel Condensations: These classic C-C bond-forming reactions enable the extension of the carbon skeleton, building more elaborate molecular structures.

A prime example of the utility of the oxopropyl-aryl motif is found in the synthesis of leukotriene receptor antagonists like Montelukast, where a similar intermediate is used to construct a key part of the final molecule.[8] This highlights the industrial relevance of this structural class. Patents frequently cite molecules with this core structure as key intermediates in the synthesis of inhibitors for various biological targets, including transporters and enzymes.[1][9][10]

The diagram below illustrates a hypothetical, yet representative, application where this compound serves as a starting point for constructing a more complex, drug-like molecule via reductive amination.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular construction. Its bifunctional nature, combining a stable aromatic ester with a reactive aliphatic aldehyde, provides chemists with a reliable and versatile platform for synthesizing complex target molecules. The synthetic routes to this intermediate are robust, and its subsequent chemical transformations are well-established, making it a highly valuable asset in the arsenal of researchers in pharmaceuticals, agrochemicals, and materials science. As the demand for novel and intricate molecular architectures continues to grow, the importance of such well-designed building blocks will only increase.

References

-

PubChem. This compound. National Institutes of Health. [Link]

-

Anichem. This compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Pharmaffiliates. 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. [Link]

-

PubChem. Ethyl 4-(3-oxopropyl)benzoate. National Institutes of Health. [Link]

- Google Patents.

-

Wikipedia. Methyl benzoate. [Link]

-

University of Colorado Boulder. Preparation of Methyl Benzoate. [Link]

-

Organic Syntheses. 2-(3-oxopropyl)benzoic acid methyl ester. [Link]

-

PubChem. Methyl 3-(2-oxopropyl)benzoate. National Institutes of Health. [Link]

-

PubChem. Methyl 3-hydroxy-4-nitro-2-(2-oxopropyl)benzoate. National Institutes of Health. [Link]

-

PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

-

The Royal Society of Chemistry. General Information. [Link]

- Google Patents. EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

-

PubChem. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. National Institutes of Health. [Link]

-

PubChem. Methyl 4-(2-oxopropyl)benzoate. National Institutes of Health. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). [Link]

- Google Patents.

-

YouTube. Synthesis of Methyl Benzoate Lab. [Link]

-

A&A Pharmachem. What are the antibacterial properties of Methyl Benzoate? [Link]

-

precisionFDA. ETHYL 4-(3-OXOPROPYL)BENZOATE. [Link]

-

Brainly. What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? [Link]

-

Scientific & Academic Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

-

PubMed Central. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools. [Link]

-

PubChem. Benzoic acid, acetylmethyl ester. National Institutes of Health. [Link]

Sources

- 1. This compound | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. This compound - Anichem [anichemllc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brainly.com [brainly.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate | C11H10O3 | CID 53758591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4-(3-oxopropyl)benzoate" as a building block in organic synthesis

An In-depth Technical Guide to Methyl 4-(3-oxopropyl)benzoate as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Bifunctional Scaffold for Complex Synthesis

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly for researchers in medicinal chemistry and drug development. Its utility is anchored in its distinct bifunctional nature: a reactive aldehyde and a stable methyl ester, positioned at opposite ends of a rigid phenyl ring. This arrangement allows for selective, sequential chemical transformations, providing a reliable scaffold for elaborating molecular complexity.

This guide, intended for chemists and drug development professionals, provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, and, most critically, its application in key synthetic transformations. We will explore the causality behind experimental choices and provide actionable protocols, demonstrating its role in constructing advanced intermediates for pharmaceutically relevant compounds.

Core Characteristics and Physicochemical Properties

This compound, also known as 3-(4-Methoxycarbonylphenyl)propanal, is a stable, often liquid, organic compound that serves as an excellent starting point for multi-step syntheses.

| Property | Value | Source |

| CAS Number | 113100-81-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [2][3] |

| Molecular Weight | 192.21 g/mol | [2][3] |

| Appearance | Yellow to Brown Liquid | |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCC=O | [1][2] |

| IUPAC Name | This compound | [2] |

These properties make it a tractable and well-characterized starting material for laboratory and potential scale-up operations.

Synthesis of the Building Block

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into its chemical nature. A prevalent method involves a palladium-catalyzed Heck-type reaction, which couples an aromatic ring with an alkene, followed by oxidation. A well-documented analogous procedure for a similar isomer, 2-(3-oxopropyl)benzoic acid methyl ester, provides a robust template for this transformation.[4] The synthesis involves the reaction of an appropriate methyl aminobenzoate with allyl alcohol in the presence of a palladium catalyst.[4]

The causality here is the power of palladium catalysis to form carbon-carbon bonds under relatively mild conditions. The choice of allyl alcohol is strategic, as the resulting enol intermediate readily tautomerizes to the desired aldehyde.

Caption: Conceptual workflow for the synthesis of this compound.

The Aldehyde Handle: A Gateway to Molecular Diversity

The primary locus of reactivity on this compound is the terminal aldehyde group. This functional group is a cornerstone of organic synthesis, enabling a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. The methyl ester, being significantly less reactive, typically remains untouched under conditions used to modify the aldehyde, demonstrating excellent functional group orthogonality.

Caption: Orthogonal reactivity of the primary functional groups.

Reductive Amination: Building C-N Bonds

Reductive amination is arguably one of the most reliable and versatile methods for synthesizing amines.[5][6] The process involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of this "one-pot" reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated imine intermediate over the starting aldehyde, preventing premature reduction of the carbonyl.[7] This selectivity is the key to achieving high yields.

This protocol describes a general procedure for the reductive amination of this compound with a primary amine (e.g., benzylamine).

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add the primary amine (e.g., benzylamine, 1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, a mild base (e.g., triethylamine, 1.1 eq) should be added to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Wittig Reaction: Constructing Alkenes

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8][9][10] The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The ylide acts as a carbon nucleophile, attacking the carbonyl carbon of the aldehyde.[9] This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[10]

The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield E-alkenes, whereas non-stabilized ylides (containing alkyl groups) typically favor the Z-alkene.[11]

This protocol details the synthesis of an α,β-unsaturated ester using a stabilized Wittig reagent.

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add a suitable base (e.g., sodium hydride or potassium tert-butoxide, 1.1 eq) at 0 °C to deprotonate the phosphonium salt, forming the characteristic colored ylide. Stir for 30-60 minutes.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 1-4 hours).

-

Workup: Quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., ether/hexanes). Final purification is achieved by silica gel chromatography.

Caption: Simplified workflow of the Wittig Reaction.

Knoevenagel Condensation: Access to Conjugated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) to an aldehyde, followed by dehydration.[12] This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[13] The base facilitates the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as the nucleophile. The resulting aldol-type adduct readily dehydrates to yield a stable, conjugated α,β-unsaturated product. This transformation is highly valuable for synthesizing electron-deficient alkenes, which are themselves versatile intermediates for Michael additions and other downstream reactions.

This protocol, adapted from procedures for similar aromatic aldehydes, describes the reaction with malononitrile.[13]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent like ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux and stir. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol or hexanes to remove residual starting materials and catalyst, and dry under vacuum.

The Methyl Ester: A Handle for Late-Stage Modification

While the aldehyde is typically the site of initial transformations, the methyl ester provides an opportunity for late-stage functionalization. Its most common reaction is hydrolysis to the corresponding carboxylic acid, which is usually achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a methanol/water mixture) followed by acidic workup.[14] This unmasks a carboxylic acid, a crucial functional group in many active pharmaceutical ingredients for modulating solubility and engaging in biological interactions.

Application in the Synthesis of Pharmaceutical Scaffolds: The Case of Telmisartan

The true power of a building block is demonstrated in its application to the synthesis of complex, high-value molecules. While this compound itself may not be a direct named intermediate in all literature routes, the structural motif it represents is central to the synthesis of drugs like Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[15][16]

Many syntheses of Telmisartan involve the construction of a benzimidazole core, which is then alkylated.[17][18][19] The side chain required for this alkylation often originates from precursors structurally analogous to this compound. For instance, a related aldehyde can be used to build the necessary carbon framework through reactions like those described above, which is then transformed into a suitable leaving group (e.g., a bromide) for the final alkylation step. The ester group in such a precursor is ultimately hydrolyzed to the carboxylic acid found in the final Telmisartan structure. This highlights how the dual functionality of the building block allows for the systematic and convergent assembly of a complex drug molecule.

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is derived from the orthogonal reactivity of its aldehyde and methyl ester functional groups, which are presented on a stable and readily functionalized aromatic core. This guide has demonstrated how the aldehyde can be selectively transformed through robust and high-yielding reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation to access a wide diversity of molecular scaffolds. The latent reactivity of the methyl ester provides further opportunities for late-stage modifications. For the research scientist and drug development professional, mastering the application of this building block provides a reliable and efficient pathway to construct the complex molecules required to address modern therapeutic challenges.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10104031, this compound. Available from: [Link]

- Venugopal, M., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry.

-

Anichem. This compound In Stock. Available from: [Link]

- Mehta, G.N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

Eureka | Patsnap. Synthesis method of telmisartan intermediate. Available from: [Link]

-

New Drug Approvals. TELMISARTAN PART 2/3. Available from: [Link]

- Google Patents. WO2014067237A1 - Telmisartan preparation method and intermediate thereof.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53758591, Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

Pharmaffiliates. CAS No : 149968-11-6 | Product Name : 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester. Available from: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

-

PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). Available from: [Link]

- Maryanoff, B.E., & Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.

-

The Organic Chemist (2018). Wittig Reaction Mechanism. YouTube. Available from: [Link]

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Organic Syntheses. 2-(3-oxopropyl)benzoic acid methyl ester. Available from: [Link]

- Wang, W., et al. (2023).

- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

-

Wikipedia. Methyl benzoate. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

ResearchGate. Scheme of Knoevenagel condensation with different methylene substrates. Available from: [Link]

-

PubChemLite. Methyl 4-(3-oxoprop-1-en-1-yl)benzoate. Available from: [Link]

- Eriksson, J. (2023).

-

Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). Available from: [Link]

Sources

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. This compound | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Anichem [anichemllc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]